1-Chloro-3-hexanone

Description

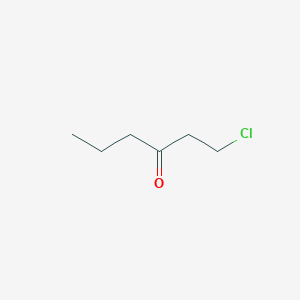

1-Chloro-3-hexanone is a halogenated ketone with the molecular formula C₆H₁₁ClO and a molecular weight of 134.6 g/mol. Structurally, it consists of a six-carbon chain with a ketone group at position 3 and a chlorine substituent at position 1.

Properties

CAS No. |

32831-00-8 |

|---|---|

Molecular Formula |

C6H11ClO |

Molecular Weight |

134.60 g/mol |

IUPAC Name |

1-chlorohexan-3-one |

InChI |

InChI=1S/C6H11ClO/c1-2-3-6(8)4-5-7/h2-5H2,1H3 |

InChI Key |

SSOSIXCDKKBXMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Chloro-3-hexanone with four structurally related compounds, emphasizing differences in substituent positions, functional groups, and physicochemical properties.

Positional Isomers: 6-Chloro-2-hexanone

- Molecular Formula: C₆H₁₁ClO (identical to this compound) .

- Key Differences: The ketone group is at position 2, and the chlorine is at position 5. Density: 1.02 g/mL at 25°C, suggesting higher density than typical aliphatic ketones due to the terminal chlorine .

Substituted Derivatives: 1-Chloro-3-propyl-2-hexanone

- Molecular Formula : C₉H₁₇ClO (higher molecular weight: 176.68 g/mol) .

- Key Differences: A propyl group at position 3 increases steric hindrance, reducing reactivity at the ketone and chlorine sites. The extended carbon chain enhances lipophilicity, likely making it less water-soluble than this compound.

Aromatic Derivatives: 1-[(4-Chlorophenyl)amino]-1-phenyl-3-hexanone

- Molecular Formula: C₁₈H₂₀ClNO (molecular weight: 301.81 g/mol) .

- Key Differences: The presence of aromatic rings (phenyl and 4-chlorophenyl) introduces conjugation, altering UV-Vis absorption and stability. The amino group (-NH-) adds hydrogen-bonding capacity, increasing solubility in polar solvents compared to this compound.

Cyclic Analogues: Cyclohexanone Derivatives

- Example: Cyclohexanone (C₆H₁₀O) has a cyclic structure, leading to: Lower volatility due to ring strain and stronger intermolecular forces . Distinct reactivity in oxidation reactions (e.g., Baeyer-Villiger oxidation) compared to linear ketones like this compound.

Data Table: Comparative Analysis

Key Research Findings

Substituent Position Effects: Chlorine placement significantly impacts reactivity. For example, 6-Chloro-2-hexanone’s terminal chlorine is less reactive in SN2 reactions than this compound’s centrally located chlorine .

Steric and Electronic Effects: Bulky groups (e.g., propyl in 1-Chloro-3-propyl-2-hexanone) reduce ketone electrophilicity, slowing nucleophilic additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.